molecular formula C49H70BF2N5O4 B562486 Bodipy Cyclopamine CAS No. 334658-24-1

Bodipy Cyclopamine

Cat. No.: B562486
CAS No.: 334658-24-1
M. Wt: 841.937
InChI Key: CQPRECBXTRAUSE-QEXJUGOOSA-N
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Scientific Research Applications

Bodipy Cyclopamine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study the binding kinetics and dynamics of SMO receptor interactions.

    Biology: Helps in visualizing and understanding the Hedgehog signaling pathway in live cells and tissues.

    Medicine: Investigated for its potential in cancer research, particularly in targeting tumors with aberrant Hedgehog signaling.

    Industry: Utilized in high-throughput screening assays for drug discovery and development.

Mechanism of Action

Target of Action

Bodipy Cyclopamine is a fluorescently labeled ligand for the Smoothened (SMO) receptor . The SMO receptor is a G protein-coupled receptor (GPCR) that mediates hedgehog signaling . This signaling is essential during embryonic patterning and development, and dysfunction of SMO signaling is causative in the development of diverse tumors .

Mode of Action

This compound interacts with its target, the SMO receptor, by binding to it . The activation of SMO is regulated by the Patch protein . This compound can displace the binding of other ligands to both wild-type SMO and mutant SMO-D473H . This interaction leads to changes in the conformation and activity of the SMO receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . This pathway is mediated by the SMO receptor and is a fundamental regulator of organogenesis in developing embryos and tissue integrity in mature organisms . Overactive SMO signaling is oncogenic . This compound’s interaction with the SMO receptor can inhibit this overactive signaling .

Pharmacokinetics

It is known that this compound can bind to the smo receptor and this binding can be detected using the nanobret (nanofluorescein bioluminescence resonance energy transfer) technique . This technique allows for sensitive detection of the resonance energy transfer between SMO and this compound, which can be used for high-throughput screening and kinetic analysis .

Result of Action

The binding of this compound to the SMO receptor can lead to changes in the activity of the receptor and the downstream signaling pathways . This can result in the inhibition of overactive SMO signaling, which is associated with tumorigenesis . Therefore, this compound has potential therapeutic applications in the treatment of cancers associated with overactive SMO signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of this compound to the SMO receptor . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the action of this compound . .

Safety and Hazards

Specific safety and hazard information for BODIPY-Cyclopamine was not found in the retrieved data. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

BODIPY chemistry is a vibrant and highly multidisciplinary research field . The future rational design of BODIPY dyes and their derivatives with properties suitable for applications is a promising direction . The therapeutic potential of cyclopamine and its analogs is also being investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bodipy Cyclopamine involves the conjugation of cyclopamine with a Bodipy fluorophore. The process typically starts with the preparation of cyclopamine from Veratrum californicum, followed by its chemical modification to introduce functional groups that can react with Bodipy derivatives. The conjugation reaction is usually carried out under mild conditions to preserve the biological activity of cyclopamine and the fluorescent properties of Bodipy .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research. the general approach would involve large-scale extraction of cyclopamine from plant sources, followed by chemical synthesis and purification processes to obtain the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Bodipy Cyclopamine primarily undergoes binding interactions with the SMO receptor rather than traditional chemical reactions like oxidation or reduction. it can participate in substitution reactions during its synthesis and conjugation processes .

Common Reagents and Conditions:

Major Products: The major product of interest is this compound itself, which is used as a fluorescent probe for studying SMO receptor interactions and Hedgehog signaling pathways .

Comparison with Similar Compounds

Uniqueness: Bodipy Cyclopamine is unique due to its combination of cyclopamine’s inhibitory properties and Bodipy’s fluorescent characteristics. This dual functionality allows researchers to study the Hedgehog signaling pathway in real-time, providing valuable insights into receptor-ligand interactions and the effects of pathway inhibition .

Properties

IUPAC Name

N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPRECBXTRAUSE-QEXJUGOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(CC5C4C(C6(O5)CCC7C8CC=C9CC(CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(C[C@@H]5C4C(C6(O5)CCC7C8CC=C9C[C@H](CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70BF2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747204
Record name [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334658-24-1
Record name [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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